molecular formula C6H11N3 B3005180 1-Isopropyl-1H-imidazol-2-amine CAS No. 1056619-71-6

1-Isopropyl-1H-imidazol-2-amine

Cat. No.: B3005180
CAS No.: 1056619-71-6
M. Wt: 125.175
InChI Key: GDLAPQLBKLYDGT-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with an isopropyl group at the first position and an amine group at the second position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazol-2-amine can be synthesized through various methods, including the cyclization of amido-nitriles and the condensation of aldehydes with amines. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through interactions with proteins and nucleic acids .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazol-2-amine
  • 1-Ethyl-1H-imidazol-2-amine
  • 1-Propyl-1H-imidazol-2-amine

Comparison: 1-Isopropyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Biological Activity

1-Isopropyl-1H-imidazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an imidazole ring with an isopropyl group at the first position and an amine group at the second position. This unique structure contributes to its reactivity and interaction with various biological targets.

PropertyValue
IUPAC Name1-propan-2-ylimidazol-2-amine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
CAS Number1056619-71-6

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating various biochemical pathways. This action is significant in the context of drug development, particularly for targeting metabolic pathways involved in disease processes.
  • Receptor Interaction : It may also interact with various receptors, influencing cellular signaling and potentially leading to therapeutic effects in conditions like inflammation and infection.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. For example, studies have shown its efficacy as an adjuvant to enhance the activity of existing antibiotics against resistant strains of bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Antiparasitic Activity

Recent findings highlight the potential of this compound in antiparasitic applications. It has shown promise in inhibiting certain parasitic activities, which could lead to new treatments for diseases like malaria .

Case Studies

Several studies illustrate the compound's biological activity:

  • Antimicrobial Synergy : A study screened various kinase inhibitors, including derivatives of imidazoles, revealing that this compound significantly potentiated the effects of colistin against colistin-resistant strains of Acinetobacter baumannii . The results indicated a considerable reduction in minimum inhibitory concentration (MIC) when used in combination.
  • Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory effects of imidazole derivatives, including this compound. The results demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Properties

IUPAC Name

1-propan-2-ylimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(2)9-4-3-8-6(9)7/h3-5H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLAPQLBKLYDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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